1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one
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Overview
Description
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C12H9BrO2 It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(2-furyl)ethanone followed by a Friedel-Crafts acylation reaction with bromobenzene. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and furan moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-furyl)ethanone: Similar structure but with a different substitution pattern on the furan ring.
1-(4-Bromophenyl)-2-furylmethanone: Differing in the position of the furan ring attachment.
2-Bromo-1-[5-(4-bromophenyl)furan-2-yl]ethan-1-one: A brominated derivative with additional bromine atoms.
Uniqueness
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of novel compounds and in applications requiring specific reactivity and interactions.
Properties
Molecular Formula |
C12H9BrO2 |
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Molecular Weight |
265.10 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 |
InChI Key |
YUKLQPFNXLGHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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